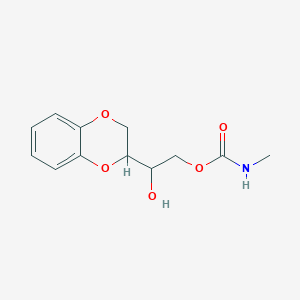
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MDMA, or ecstasy, and has been used recreationally as a drug. However,
Wirkmechanismus
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. However, MDMA can also have negative effects, such as increased heart rate and blood pressure, as well as dehydration and hyperthermia.
Biochemische Und Physiologische Effekte
MDMA has been shown to have a variety of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA can also increase the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA has also been shown to increase heart rate and blood pressure, as well as cause dehydration and hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages as a tool for scientific research. It can be used to study the role of neurotransmitters in brain function and behavior, as well as the potential use of psychoactive substances for therapeutic purposes. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of MDMA in research can be controversial due to its history of recreational use.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of research is focused on the use of MDMA-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is focused on the development of new compounds that have similar effects to MDMA, but with fewer negative side effects. Additionally, research is needed to better understand the long-term effects of MDMA use, both recreationally and therapeutically.
Synthesemethoden
MDMA can be synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including the isolation of safrole, its conversion to isosafrole, and the subsequent conversion of isosafrole to MDMA. The synthesis of MDMA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA can help patients with PTSD to process traumatic memories and reduce symptoms of anxiety and depression.
Another area of research has focused on the use of MDMA as a tool for neuroscience research. MDMA has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can help researchers to better understand the role of these chemicals in brain function and behavior.
Eigenschaften
CAS-Nummer |
13973-72-3 |
|---|---|
Produktname |
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



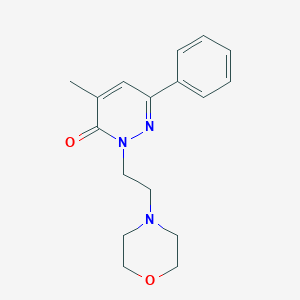
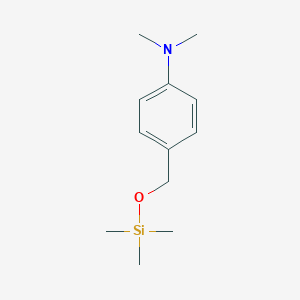
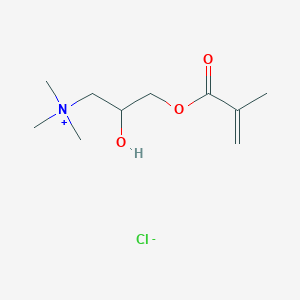
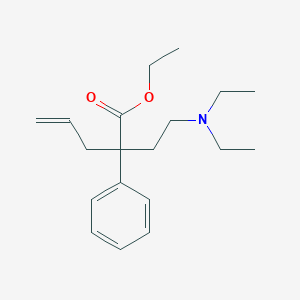
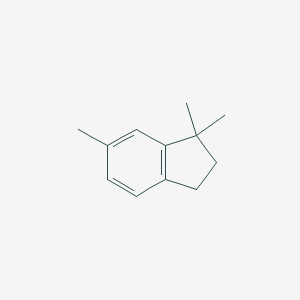
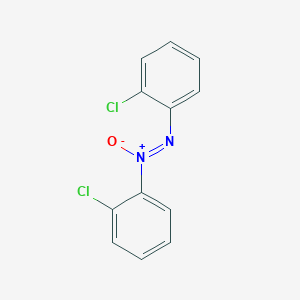

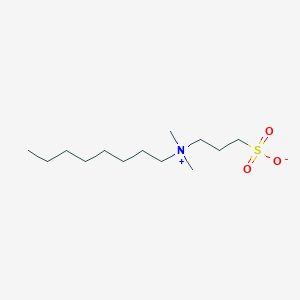
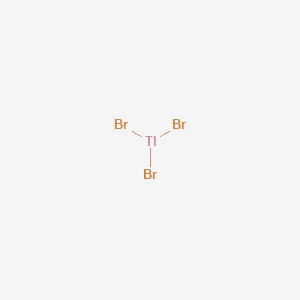
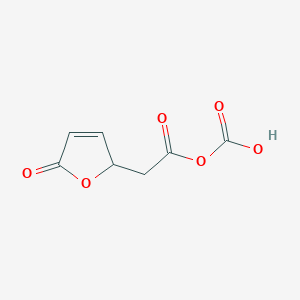

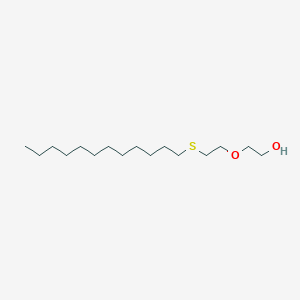
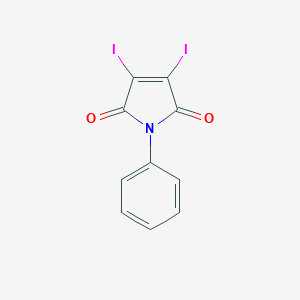
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)